molecular formula C21H24N6O4 B2429531 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide CAS No. 1334373-14-6

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide

Cat. No. B2429531
M. Wt: 424.461
InChI Key: CCALWBRJHSRILV-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds

    Complex compounds like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide are often synthesized in multi-step processes. For example, one study detailed the synthesis of a related compound, a CGRP receptor antagonist, through a convergent, stereoselective, and economical process, highlighting the importance of efficient synthesis methods in pharmaceutical research (Cann et al., 2012).

  • Chemical Modification and Antimicrobial Activity

    Modifications of chemical structures can lead to significant biological activities. A study demonstrated the synthesis of azole derivatives, including 1,2,4-oxadiazoles, and their antimicrobial activities. This suggests that structural analogs of the compound could have potential antimicrobial applications (Başoğlu et al., 2013).

  • Heterocyclic Carboxamides in Antipsychotic Agents

    Research into heterocyclic carboxamides, similar in structure to the compound of interest, has shown potential in the development of antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors, indicating the relevance of such structures in neuropharmacology (Norman et al., 1996).

Potential Therapeutic Applications

  • Analgesic and Anti-inflammatory Activities

    Derivatives of 1,3,4-oxadiazoles linked with quinazolin-4-one, structurally related to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This indicates potential therapeutic applications in pain management and inflammation control (Dewangan et al., 2016).

  • Antibacterial and Antifungal Properties

    Compounds with quinazolinone and thiazolidinone structures have shown promising antibacterial and antifungal activities, suggesting similar potential for the compound in combating various microbial infections (Desai et al., 2011).

Drug Development and Pharmacological Research

  • Metabolism in Drug Development

    Understanding the metabolism of complex molecules is crucial in drug development. A study on a related orexin receptor antagonist provides insights into the metabolism and disposition of such compounds in humans, which is vital for developing safe and effective drugs (Renzulli et al., 2011).

  • Molecular Interaction Studies

    Research into the molecular interactions of antagonists with cannabinoid receptors, using compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide, contributes to a deeper understanding of receptor-ligand interactions, which is crucial for drug design (Shim et al., 2002).

  • Antiproliferative and Tubulin Inhibitor Activity

    A new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrates tubulin inhibitor activity. This finding suggests potential applications of similar compounds in cancer research and treatment (Krasavin et al., 2014).

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O4/c1-14-24-18(31-25-14)12-22-20(29)15-6-9-26(10-7-15)19(28)8-11-27-13-23-17-5-3-2-4-16(17)21(27)30/h2-5,13,15H,6-12H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCALWBRJHSRILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide

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